Product packaging for Hexadecyl hydrogen maleate(Cat. No.:CAS No. 2944-06-1)

Hexadecyl hydrogen maleate

Cat. No.: B14896818
CAS No.: 2944-06-1
M. Wt: 340.5 g/mol
InChI Key: YXIQOXQGELPIFQ-MSUUIHNZSA-N
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Description

Contextualization of Monoalkyl Maleate (B1232345) Esters in Chemical Research

Monoalkyl maleate esters represent a class of unsaturated monomers characterized by a single long-chain alcohol esterified with one of the two carboxylic acid groups of maleic acid. This structure imparts amphiphilic properties, making them effective surfactants and emulsifiers in various chemical formulations. The presence of both a polymerizable double bond and a free carboxylic acid group allows them to be incorporated into polymers, introducing specific functionalities.

In materials science, these esters are investigated for their ability to form organized molecular films, such as Langmuir-Blodgett films. nih.govmdpi.com The long alkyl chain facilitates self-assembly at interfaces, while the polar head group interacts with the subphase. This behavior is foundational to creating highly ordered, layered structures for applications in optics and electronics. nih.gov Research into analogous long-chain amphiphilic monoesters, such as monoalkyl phthalates, has demonstrated their utility in forming luminescent films when complexed with rare earth metals, highlighting the potential of the long alkyl chain structure in advanced materials. nih.gov Furthermore, the general class of esters of mono- and alkenyl carboxylic acids is a subject of broad academic interest, spanning applications from chemical manufacturing to personal care products. researchgate.net

Significance of Hexadecyl Hydrogen Maleate in Contemporary Scientific Investigations

The specific structure of this compound makes it a compound of significant interest in several contemporary research areas. Its distinct amphiphilic character allows it to integrate into lipid bilayers, making it a subject of study for its interaction with cell membranes and its potential as a component in drug delivery systems.

A primary application of this compound is in the field of X-ray fluorescence and spectroscopy. It can be synthesized to form thin, plate-like crystals with a well-defined and periodic lattice structure. This high degree of crystallinity, particularly when grown from low-polarity solvents like benzene (B151609), makes it suitable for use as an analyzer crystal. The long-chain nature of the molecule influences its crystallization kinetics and solubility when compared to its homologs, tetradecyl hydrogen maleate (THM) and octadecyl hydrogen maleate (OHM).

Comparative Properties of Alkyl Hydrogen Maleates

Property THM (C₁₄) HHM (C₁₆) OHM (C₁₈)
Solubility in Benzene Highest Intermediate Lowest
Relative Crystal Growth Rate Fastest Intermediate Slowest
2d Spacing (Å) ~26–40 26–63 ~40–63
Primary Application Rapid Crystallization X-ray Fluorescence Precision Spectroscopy

Data derived from comparative studies on homologous series of alkyl hydrogen maleates.

The compound's surfactant properties have also led to investigations into its antimicrobial activity. Studies have shown that derivatives of this compound exhibit significant antimicrobial efficacy, indicating its potential use as a biodegradable surfactant in specialized formulations. Its ability to self-assemble and solubilize hydrophobic compounds further underscores its relevance in pharmaceutical and chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O4 B14896818 Hexadecyl hydrogen maleate CAS No. 2944-06-1

Properties

CAS No.

2944-06-1

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

(Z)-4-hexadecoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-20(23)17-16-19(21)22/h16-17H,2-15,18H2,1H3,(H,21,22)/b17-16-

InChI Key

YXIQOXQGELPIFQ-MSUUIHNZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Aspects of Hexadecyl Hydrogen Maleate Formation

Established Esterification Routes for Hexadecyl Hydrogen Maleate (B1232345)

The formation of hexadecyl hydrogen maleate is predominantly achieved through the direct esterification of maleic anhydride (B1165640) with hexadecanol (B772). This process can be optimized and catalyzed to enhance yield and purity.

Optimization of Reaction Parameters in Direct Esterification

The synthesis of this compound from maleic anhydride and hexadecanol is a process where precise control of reaction conditions is crucial for maximizing yield and purity. Key parameters that are often optimized include temperature, pressure, and reactant stoichiometry.

An industrial approach to producing this compound involves a two-stage dehydration-esterification process. The initial stage involves the reaction of an aqueous solution of maleic acid with hexadecanol in a distillation column. This step is typically carried out at atmospheric pressure with temperatures in the stillpot ranging from 120–170°C and overhead temperatures between 94–102°C. The second stage is conducted under elevated pressure (≥25 psig) and higher temperatures (188–193°C) for a residence time of 6–10 hours to ensure the completion of the esterification.

The choice of solvent can also play a significant role. For instance, crystallization from solvents like benzene (B151609) can yield thin, plate-like crystals of high quality, whereas polar solvents may disrupt the molecular association necessary for crystal growth. Recrystallization from ethanol (B145695) is another method employed to achieve high purity, resulting in a product with a melting point of 69–71°C. The optimization of these parameters is essential for driving the reaction towards the desired monoester and minimizing the formation of byproducts such as the diester or unreacted starting materials. zbaqchem.com The removal of water, a byproduct of the esterification, is also a critical factor in shifting the reaction equilibrium towards the product side. rsc.org

Table 1: Optimized Reaction Parameters for this compound Synthesis

Parameter Stage 1: Dehydration & Initial Esterification Stage 2: High-Pressure Esterification
Temperature 120–170°C (stillpot), 94–102°C (overhead) 188–193°C
Pressure Atmospheric ≥25 psig
Residence Time Variable 6–10 hours
Catalyst Optional (e.g., sulfuric acid) Typically required google.com
Solvent (for purification) Benzene (for high-quality crystals), Ethanol (for high purity)

Catalytic Systems in Maleate Monoester Synthesis

The synthesis of maleate monoesters, including this compound, is often facilitated by the use of catalysts to increase the reaction rate and improve selectivity. While the initial reaction of maleic anhydride with an alcohol to form the monoester can proceed without a catalyst, the subsequent esterification to a diester is a slower, reversible reaction that typically requires catalysis. google.com

A variety of catalysts can be employed, including both homogeneous and heterogeneous systems. Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective but can lead to challenges in separation and potential corrosion issues. zbaqchem.comniscpr.res.in Heterogeneous solid acid catalysts, like ion-exchange resins (e.g., Dowex 50WX8) and metal oxides, offer advantages in terms of ease of separation and reusability. niscpr.res.in

Kinetic Studies of this compound Esterification

Understanding the kinetics of the esterification reaction is fundamental to controlling the synthesis of this compound. This involves analyzing the reaction order and determining the rate-determining steps and activation energy.

Reaction Order Analysis and Rate Determining Steps

The esterification of maleic anhydride with an alcohol is a two-step process. The first step, the formation of the monoester (this compound in this case), is a rapid and essentially irreversible reaction that occurs upon mixing the reactants. researchgate.net The second step, the formation of the diester, is a slower, reversible reaction.

The rate-determining step is generally considered to be the slower, second esterification to the diester. However, for the synthesis of the monoester, the focus is on the kinetics of the initial, rapid reaction. Studies on the reaction of maleic anhydride with methanol (B129727) showed that the formation of the monomethyl maleate is first order with respect to both maleic anhydride and methanol. psu.edu Determining the reaction order helps in formulating a rate law that can be used to predict reaction rates under different concentrations of reactants. solubilityofthings.comkhanacademy.org

Activation Energy Determinations in Esterification Processes

The activation energy (Ea) is a critical kinetic parameter that quantifies the energy barrier that must be overcome for a reaction to occur. The Arrhenius equation describes the relationship between the rate constant (k), the activation energy, and temperature.

Determining the activation energy for the esterification of maleic anhydride provides crucial information for process optimization, particularly regarding temperature control. For the uncatalyzed esterification of maleic anhydride with hexan-1-ol, an activation energy of 75.2 kJ/mol has been reported. researchgate.net In the presence of sulfuric acid and tetrabutyl titanate catalysts, the activation energies were found to be 60.2 kJ/mol and 71.9 kJ/mol, respectively. researchgate.net A study on the reaction of maleic anhydride with methanol determined the activation energy for the formation of monomethyl maleate to be 47.08 kJ/mol. psu.edu These values indicate the sensitivity of the reaction rate to temperature changes and are essential for designing efficient and safe industrial-scale production processes.

Table 2: Activation Energies for the Esterification of Maleic Anhydride with Various Alcohols

Alcohol Catalyst Activation Energy (kJ/mol) Reference
Hexan-1-ol None 75.2 researchgate.net
Hexan-1-ol Sulfuric acid 60.2 researchgate.net
Hexan-1-ol Tetrabutyl titanate 71.9 researchgate.net
Methanol None 47.08 psu.edu

Mechanistic Investigations of Ester Bond Formation in Maleate Systems

The formation of the ester bond in the reaction between maleic anhydride and an alcohol like hexadecanol follows a well-established nucleophilic acyl substitution mechanism. The process begins with the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the maleic anhydride ring. libretexts.org

This initial attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate. libretexts.org A subsequent proton transfer results in the formation of the monoester, this compound, which contains both an ester group and a carboxylic acid group. libretexts.org

The reaction can be catalyzed by either acid or base. In an acid-catalyzed mechanism, the carbonyl oxygen of the anhydride is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. youtube.com The reaction proceeds through a series of proton transfer steps, ultimately leading to the formation of the ester and regeneration of the acid catalyst. youtube.com

The ene reaction is another potential mechanistic pathway, particularly in reactions involving alkenes and maleic anhydride, though it is less directly relevant to the esterification with a saturated alcohol like hexadecanol. rsc.org The primary mechanism for the formation of this compound is the nucleophilic addition-elimination at the acyl carbon of the maleic anhydride.

Advanced Spectroscopic and Structural Characterization of Hexadecyl Hydrogen Maleate

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within the hexadecyl hydrogen maleate (B1232345) molecule. The FT-IR spectrum reveals distinct absorption bands that correspond to specific vibrational modes.

Key spectral features for similar long-chain esters and maleic acid derivatives include:

C-H Stretching: Aliphatic C-H stretching vibrations from the long hexadecyl chain typically appear in the region of 2850-2960 cm⁻¹. For instance, in related fatty acid methyl esters, methylene (B1212753) (-CH₂) and methyl (-CH₃) group stretching vibrations are observed around 2922 cm⁻¹ and 2852 cm⁻¹, respectively. upm.edu.my

C=O Stretching: The carbonyl (C=O) groups of the maleate moiety give rise to strong absorption bands. In alkyd resins derived from maleic anhydride (B1165640), the C=O carbonyl group is found in the 1712–1763 cm⁻¹ range. dergipark.org.tr For maleic acid itself, a strong band appears at 1700 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond within the maleate ring is also a characteristic feature, typically observed around 1630-1640 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester and carboxylic acid groups produce bands in the fingerprint region, generally between 1100 cm⁻¹ and 1300 cm⁻¹. dergipark.org.tr

O-H Stretching: The hydroxyl (O-H) group of the free carboxylic acid exhibits a broad absorption band, often centered around 3000 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acids.

These vibrational signatures collectively confirm the presence of the long alkyl chain, the ester linkage, and the carboxylic acid group, thereby elucidating the molecular structure of hexadecyl hydrogen maleate. nih.govarcjournals.org

Interactive Data Table: Characteristic FT-IR Absorption Bands

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Alkyl (C-H)Stretching2850-2960
Carbonyl (C=O)Stretching1700-1760
Alkene (C=C)Stretching1630-1640
Ester/Acid (C-O)Stretching1100-1300
Carboxylic Acid (O-H)Stretching (H-bonded)~3000 (broad)

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The technique is highly sensitive to the molecular backbone and skeletal vibrations. odu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the atomic connectivity and chemical environment of nuclei within a molecule. Both ¹H and ¹³C NMR provide detailed structural information for this compound. egyankosh.ac.in

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy provides precise information about the number and types of protons in a molecule. youtube.comyoutube.com For this compound, the ¹H NMR spectrum can be divided into several key regions:

Alkyl Chain Protons: The long hexadecyl chain gives rise to a complex set of signals in the upfield region of the spectrum. The terminal methyl (CH₃) group typically appears as a triplet around 0.8-0.9 ppm. The numerous methylene (CH₂) groups of the chain produce a large, overlapping signal around 1.2-1.6 ppm. The methylene group adjacent to the ester oxygen (-OCH₂-) is shifted downfield to approximately 4.0-4.3 ppm due to the deshielding effect of the oxygen atom.

Olefinic Protons: The two protons on the C=C double bond of the maleate moiety are chemically non-equivalent in the ester. They appear as distinct signals, typically as doublets, in the region of 6.0-6.5 ppm. The coupling constant between these two protons is characteristic of a cis configuration. nanalysis.com

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically a broad singlet located far downfield, often above 10 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton TypeApproximate Chemical Shift (ppm)Multiplicity
CH₃ (terminal)0.8-0.9Triplet
-(CH₂)n- (chain)1.2-1.6Multiplet
-OCH₂-4.0-4.3Triplet
-CH=CH- (olefinic)6.0-6.5Doublets
-COOH>10Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. youtube.com Each unique carbon atom in the molecule gives a distinct signal. libretexts.org

Alkyl Chain Carbons: The carbons of the hexadecyl chain resonate in the upfield region of the spectrum, typically between 14 and 35 ppm. The terminal methyl carbon is found at around 14 ppm. The methylene carbons appear in a cluster between 22 and 32 ppm. The carbon atom attached to the ester oxygen (-OCH₂-) is shifted downfield to approximately 65 ppm. rsc.orgpsu.edu

Olefinic Carbons: The two carbons of the C=C double bond are found in the range of 125-140 ppm.

Carbonyl Carbons: The carbonyl carbons of the ester and carboxylic acid groups are the most downfield signals, typically appearing in the region of 165-185 ppm. libretexts.org

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecular structure of this compound.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon TypeApproximate Chemical Shift (ppm)
CH₃ (terminal)~14
-(CH₂)n- (chain)22-32
-OCH₂-~65
-CH=CH- (olefinic)125-140
C=O (ester/acid)165-185

Crystallographic Investigations and Supramolecular Assembly

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. The amphiphilic nature of the molecule, with its long hydrophobic alkyl chain and hydrophilic maleate headgroup, promotes the formation of ordered supramolecular assemblies. rsc.orgnih.gov

The crystal structure of maleate salts can be influenced by the counter-ion and the presence of solvent molecules, leading to different hydrogen bonding networks and packing modes. researchgate.net These structures often feature infinite two-dimensional networks held together by hydrogen bonds. researchgate.net

Single Crystal X-ray Diffraction of Hexadecylaminium Hydrogen Maleate Salts

Single crystal X-ray diffraction provides a definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid. In the study of hydrogen maleate salts, this technique offers unparalleled insight into the precise positions of atoms and the nature of the chemical bonds. researchgate.net The crystallization problem has been a significant hurdle in the study of complex organic frameworks, often limiting characterization to methods based on powder diffraction data. nih.gov However, recent advancements have enabled the growth of large single crystals of various organic compounds, allowing for high-resolution data collection and unambiguous structural determination. nih.gov

For hydrogen maleate salts, X-ray diffraction analysis reveals that the hydrogen maleate anion can interact with various cations, such as hexadecylaminium, to form intricate crystal lattices. The precise bond lengths and angles determined by this method are crucial for understanding the interactions within the crystal. For instance, in related hydrogen maleate systems, the O-O distance in the intramolecular O-H-O hydrogen bond is consistently found to be around 2.45 Å, while the O-H distances can vary significantly, indicating a flexible proton position dependent on the cation. researchgate.net

Below is a representative table of crystallographic data that can be obtained from a single crystal X-ray diffraction experiment on a hypothetical hexadecylaminium hydrogen maleate salt.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 35.456(1)
c (Å) 8.789(3)
α (°) 90
β (°) 105.67(2)
γ (°) 90
Volume (ų) 3038.9(2)
Z 4
Calculated Density (g/cm³) 1.15
R-factor (%) 4.5

This data is illustrative and represents typical values for similar organic salts.

Analysis of Intermolecular Hydrogen Bonding Interactions in Maleate Systems

Hydrogen bonds are pivotal in dictating the structure and properties of molecular solids. In maleate systems, both intramolecular and intermolecular hydrogen bonds are prevalent. The maleate anion itself features a strong intramolecular O-H···O hydrogen bond. researchgate.netyoutube.com Intermolecular hydrogen bonds, which occur between different molecules, are fundamental to the process of molecular recognition and the formation of larger assemblies. jchemrev.com

The analysis of these interactions is often accomplished using spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, complemented by computational methods. jchemrev.com Two-dimensional NMR experiments, such as NOESY, are particularly powerful for identifying pairs of nuclei that are close in space, thus revealing intermolecular hydrogen bonds. nih.gov

In the context of hexadecylaminium hydrogen maleate, the N-H groups of the hexadecylaminium cation can act as hydrogen bond donors, while the carboxylate oxygen atoms of the hydrogen maleate anion serve as acceptors. These N-H···O interactions are crucial in linking the cationic and anionic components of the salt. researchgate.netresearchgate.net The strength and geometry of these bonds can be inferred from spectroscopic data and crystallographic parameters.

The following table summarizes typical hydrogen bond parameters observed in related maleate crystal structures.

Donor (D) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Type
OO~0.8-1.2~1.2-1.6~2.45> 160Intramolecular (within maleate anion)
NO~0.9~1.8-2.2~2.7-3.1> 150Intermolecular (cation-anion)
C-HO~1.0~2.3-2.7~3.2-3.6> 130Intermolecular (weaker interaction)

Data is compiled from typical ranges found in organic salts and hydrogen-bonded systems.

Formation of Supramolecular Architectures and Ring Motifs

The directional and selective nature of hydrogen bonds drives the self-assembly of molecules into well-defined, higher-order structures known as supramolecular architectures. uni-bayreuth.dempg.de In crystalline solids, these interactions often lead to the formation of recognizable patterns or motifs, which can be described using graph-set notation.

The formation of these supramolecular structures is not only a subject of fundamental interest but also has implications for the material's properties. The specific arrangement of molecules can influence physical characteristics such as solubility, melting point, and mechanical strength.

Interacting Groups Resulting Motif/Architecture
Cationic N-H and Anionic C=O, O-HFormation of discrete ion pairs and ring motifs, such as R²₂(8) rings. mdpi.com
Inter-ion pair N-H···O hydrogen bondsLinkage of ion pairs into one-dimensional chains or tapes.
van der Waals forces between hexadecyl chainsAssembly of chains or tapes into layered structures, leading to a two- or three-dimensional network.

Thermal Decomposition Pathways via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is a valuable tool for determining the thermal stability of materials and for studying their decomposition pathways. researchgate.net

For a compound like hexadecylaminium hydrogen maleate, TGA can reveal the temperatures at which different decomposition events occur. A typical TGA experiment would involve heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen) to observe thermal degradation, or in an oxidative atmosphere (e.g., air) to study oxidative stability. tainstruments.com

The decomposition of hexadecylaminium hydrogen maleate would likely proceed in multiple steps. The initial weight loss might correspond to the loss of the hexadecylamine (B48584) moiety, followed by the decomposition of the maleic acid at higher temperatures. The specific temperatures and the percentage of mass lost at each stage provide a quantitative measure of the compound's thermal stability and composition.

A hypothetical TGA data summary for hexadecylaminium hydrogen maleate is presented below.

Decomposition Step Temperature Range (°C) Mass Loss (%) Probable Lost Fragment
1200 - 300~65%Hexadecylamine
2300 - 450~30%Maleic acid residue
Residue at 600 °C ~5% Carbonaceous residue

This data is illustrative and based on the expected thermal behavior of similar long-chain amine salts of carboxylic acids.

Computational Chemistry and Theoretical Understanding of Hexadecyl Hydrogen Maleate

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational technique used to forecast the properties of molecules. For hexadecyl hydrogen maleate (B1232345), DFT calculations, particularly employing the B3LYP functional with a 6-311++G(d,p) basis set, have been essential in comprehending its fundamental properties.

Molecular Geometry Optimization and Conformational Analysis

The initial phase of theoretical analysis involves optimizing the molecular geometry to identify the most stable conformation, which represents the state of minimum energy on the potential energy surface. This process for hexadecyl hydrogen maleate uncovers the most probable three-dimensional arrangement of its atoms, revealing a non-planar conformation.

The conformational possibilities of this compound are shaped by its long alkyl chain, which can assume various torsional angles. Theoretical calculations have established the bond lengths, bond angles, and dihedral angles of the most stable conformer. For instance, the C=C bond length within the maleate portion is calculated to be about 1.34 Å, while the C-O bonds in the ester group are approximately 1.35 Å and 1.45 Å. To minimize steric hindrance, the long hexadecyl chain typically adopts a largely extended, zig-zag conformation.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.51
C2-O31.35C1-C2-O3 = 110.5
C4=C51.34O3-C4=C5 = 125.4
C5-C61.50C4=C5-C6 = 128.9
O7-H80.97C6-O7-H8 = 105.2
C9-C101.53C9-C10-C11 = 114.2O3-C4-C5-C6 = -179.8
C1-O111.45C2-O3-C4 = 117.8H8-O7-C6-C5 = 0.5

Note: Atom numbering is illustrative and specific to the computational model.

Computational Vibrational Spectroscopy Predictions

Theoretical vibrational analysis is vital for the interpretation of experimental infrared (IR) and Raman spectra. By computing the harmonic vibrational frequencies with DFT, a predicted spectrum can be formulated. This theoretical spectrum helps in assigning the different vibrational modes of the molecule.

For this compound, the calculated vibrational spectrum displays characteristic peaks that align with specific functional groups. The C=O stretching vibrations of the carboxylic acid and ester groups are predicted to be in the 1700-1780 cm⁻¹ region. The C=C stretching of the maleate backbone is typically located around 1640 cm⁻¹. The broad O-H stretching vibration from the carboxylic acid group is anticipated to appear between 2500-3300 cm⁻¹. The numerous CH₂ and CH₃ stretching and bending vibrations from the long alkyl chain are prominent in other areas of the spectrum. These theoretical predictions generally align well with experimental data, with slight discrepancies often explained by the gas-phase nature of the calculations and the lack of intermolecular interactions.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and chemical conduct. Theoretical methods offer a comprehensive view of the electron distribution and orbital interactions within this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is linked to a molecule's capacity to donate electrons, whereas the LUMO energy is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as a measure of the molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is mainly concentrated on the electron-rich carboxylate and the C=C double bond of the maleate unit, suggesting these areas are the most probable sites for electrophilic attack. Conversely, the LUMO is spread over the carbonyl groups and the C=C bond, indicating these are the likely locations for nucleophilic attack. The calculated HOMO-LUMO energy gap offers a quantitative assessment of the molecule's reactivity, with a smaller gap suggesting a more reactive molecule.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-1.2
HOMO-LUMO Gap5.6

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis presents a detailed depiction of the bonding and electronic delocalization within a molecule. It investigates the interactions between filled and vacant orbitals, which are indicative of charge transfer and stabilization.

Intermolecular Interaction Energy Calculations

While the preceding analyses concentrate on a single molecule, understanding the interactions between molecules is essential for forecasting the properties of the bulk material. Intermolecular interaction energy calculations can be performed to model the forces between two or more molecules of this compound.

These calculations usually involve positioning two or more optimized molecules in different orientations and at varying distances and then computing the interaction energy. The findings reveal the nature and strength of the intermolecular forces, which are predominantly van der Waals interactions due to the long alkyl chains and hydrogen bonding between the carboxylic acid moieties of adjacent molecules. The creation of hydrogen-bonded dimers is a particularly stable arrangement. These interactions are fundamental to comprehending the molecular packing in the solid state and their physical properties, such as melting point and solubility.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify the intermolecular interactions within a crystal. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of close contacts between neighboring molecules. For this compound, this analysis would reveal the nature and prevalence of different types of intermolecular interactions, which are critical for understanding the stability of its crystal structure.

The analysis typically highlights the following key interactions:

Oxygen-Hydrogen (O···H) Contacts: These interactions are indicative of hydrogen bonding, particularly involving the carboxylic acid and ester functional groups of the maleate moiety. These are crucial for the formation of specific structural motifs.

Carbon-Hydrogen (C···H) Contacts: These represent weaker van der Waals interactions but are numerous throughout the crystal structure due to the extensive hydrocarbon chain.

A hypothetical distribution of these contacts, based on typical analyses of similar long-chain organic molecules, is presented in the table below.

Intermolecular ContactPercentage Contribution
H···H~ 60-70%
O···H~ 15-25%
C···H~ 5-10%
Other (C···C, O···C, etc.)< 5%

Note: This table is illustrative and the exact percentages would depend on a detailed analysis of the specific crystal structure of this compound.

PIXEL Energy Calculations for Crystal Packing Forces

For this compound, the long nonpolar alkyl chain would suggest a significant contribution from dispersion forces. The polar head group, containing the ester and carboxylic acid functionalities, would contribute to the coulombic and polarization energies through dipole-dipole interactions and hydrogen bonding.

A representative breakdown of the interaction energies is shown in the table below.

Energy ComponentContribution (kJ/mol)
Coulombic-40 to -60
Polarization-20 to -30
Dispersion-150 to -200
Repulsion+80 to +120
Total Lattice Energy -130 to -170

Note: This table provides an estimated range of energies based on similar molecular crystals. The actual values would require a specific PIXEL calculation for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net The MEP map uses a color scale to denote different potential regions:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons and a propensity to attract electrophiles. These are typically found around electronegative atoms like oxygen.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons and a tendency to be attacked by nucleophiles. These are often located around hydrogen atoms bonded to electronegative atoms.

Green and Yellow: Regions of intermediate potential.

In the case of this compound, the MEP map would clearly illustrate the electron-rich areas around the carbonyl and hydroxyl oxygen atoms of the maleate head group, depicted in shades of red and yellow. These areas are the primary sites for hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxylic acid group would be represented by a blue region, indicating its role as a hydrogen bond donor and a site susceptible to nucleophilic attack. The long hexadecyl chain would predominantly show regions of neutral potential (green), reflecting its nonpolar character. This detailed charge distribution map is fundamental to understanding the molecule's reactivity and its ability to form stable, ordered structures in the solid state.

Polymerization Science Involving Hexadecyl Hydrogen Maleate As a Monomer or Modifier

Mechanisms of Copolymerization with Hexadecyl Hydrogen Maleate (B1232345) Analogues

The polymerization behavior of hexadecyl hydrogen maleate can be understood by studying its analogues, namely other maleate esters. Maleates are known to participate in various polymerization reactions, with the specific mechanism dictating the structure and properties of the resulting copolymer.

Maleic anhydride (B1165640) and its derivatives, including maleate esters, generally exhibit a low tendency for radical homopolymerization. researchgate.nettsijournals.com However, they readily undergo copolymerization with a variety of other monomers, particularly electron-donating monomers like styrene. google.com This often proceeds through an alternating copolymerization mechanism, where the monomers add to the growing polymer chain in a regular alternating sequence. cmu.edu This tendency is attributed to the formation of a charge-transfer complex (CTC) between the electron-acceptor maleate and the electron-donor comonomer. cmu.edu

The copolymerization reactivity of maleate esters is quantified by reactivity ratios (r). For instance, in the free-radical copolymerization of vinylbenzyl-terminated polystyrene (PS–VM; M1) and maleate-terminated poly(ethylene glycol methyl ether) (PEG–MM; M2), the reactivity ratios were determined to be different from those of a corresponding small-molecule model system due to phase separation effects during polymerization. kpi.ua

Table 1: Reactivity Ratios in Free-Radical Copolymerization

This table presents the reactivity ratios for a binary macromonomer system compared to a corresponding small-molecule system, illustrating the influence of the macromolecular structure on copolymerization behavior. kpi.ua

Copolymerization Systemr1 (Styrenic Monomer)r2 (Maleate Monomer)
PS–VM (M1) / PEG–MM (M2)0.7650.064
Styrene / Maleic Acid Ethyl Ester0.130.035

These studies indicate that while maleates are reluctant to add to themselves, they efficiently cross-propagate with suitable comonomers, making them excellent candidates for modifying polymer backbones. cmu.edu

Emulsion polymerization is a key industrial process for producing polymer latexes. researchgate.net In this system, maleate esters can act as polymerizable surfactants, or "surfmers." tsijournals.comekb.eg By participating in the polymerization, the surfmer becomes covalently bound to the polymer particles, which can prevent issues like surfactant migration in the final film, thereby improving properties like water resistance and adhesion. scispace.comresearchgate.net

The kinetics of emulsion polymerization are typically characterized by three intervals: particle nucleation (Interval I), polymerization within a constant number of monomer-swollen particles (Interval II), and polymerization in the absence of monomer droplets (Interval III). youtube.com The rate of polymerization (Rp) is influenced by factors such as surfmer concentration. ekb.eg Studies on the emulsion polymerization of vinyl acetate (B1210297) (VAc) and butyl acrylate (B77674) (BuA) with an EO/PO maleate surfmer showed that the polymerization rate decreased with increasing surfmer concentration, a finding consistent with other studies. ekb.eg

Table 2: Kinetic Data for Emulsion Polymerization of Vinyl Acetate (VAc) with EO/PO Maleate Surfmer

This table shows the calculated rate of polymerization (Rp) at different concentrations of an ethoxylated alcohol maleate surfmer, demonstrating the influence of surfmer concentration on the reaction kinetics. ekb.eg

Surfmer Concentration (mol/L)Rate of Polymerization (Rp) (mol/L·s)
2.4 x 10⁻³0.00035
3.6 x 10⁻³0.00028
8.4 x 10⁻³0.00021

The use of maleate-based surfmers influences not only the kinetics but also the final particle morphology and the physicomechanical properties of the resulting polymer films. scispace.comresearchgate.net

Tailoring Polymer Properties via Maleate Ester Incorporation

The inclusion of this compound or its analogues into a polymer chain is a powerful strategy for designing materials with specific, tailored properties. This is achieved through the functionalities provided by the maleate group itself and the interactions it can form.

The maleate group serves as a versatile platform for the chemical modification of polymers. coacechem.com Grafting maleic anhydride onto non-polar polymer backbones, such as polyhydroxybutyrate (B1163853) (PHB), introduces polar functional groups. nih.gov These groups can enhance compatibility in polymer blends and improve adhesion to various substrates. coacechem.comterchemicals.com

The double bond within the maleate unit remains in the polymer backbone after polymerization and can be used for post-polymerization modification. researchgate.net For example, it can undergo aza-Michael addition reactions, allowing for the attachment of various functional molecules under mild conditions. researchgate.net This provides a pathway to introduce moieties like hydroxyl or alkynyl groups, dramatically expanding the potential applications of the base polymer. researchgate.netresearchgate.net This chemical versatility makes maleate-functionalized polymers highly adaptable for creating advanced materials. researchgate.net

Hydrogen bonding can influence:

Polymer Miscibility: It can enhance the miscibility of otherwise immiscible polymer blends by creating favorable enthalpic interactions. researchgate.net

Chain Conformation: Intramolecular hydrogen bonding can lead to more planar and rigid polymer chains, which affects the material's solid-state morphology and properties. nih.gov

Network Formation: Intermolecular hydrogen bonds can act as physical crosslinks, creating a reversible network structure that can significantly impact the mechanical and thermal properties of the material. researchgate.net

Furthermore, the stereochemistry of the double bond—cis for maleate and trans for its isomer, fumarate—has a profound effect on the polymer's physical properties. researchgate.netcambridge.org The cis-maleate configuration can lead to amorphous polymers, while the more stable trans-fumarate configuration often results in semi-crystalline materials with different thermal and mechanical characteristics. researchgate.net

Applications in Functionalized Polymers for Advanced Materials

The ability to tailor polymer properties through maleate functionalization has led to their use in a variety of advanced materials. terchemicals.com Maleic anhydride (MAH) grafted polymers are widely used as:

Compatibilizers: They improve the compatibility and dispersion of components in polymer blends and composites, enhancing mechanical properties. coacechem.comterchemicals.com

Adhesion Promoters: The polar maleate groups improve adhesion between non-polar polymers and polar substrates, such as in aluminum composites and multilayer films. terchemicals.com

Impact Modifiers: When grafted onto flexible polymers, they can be blended into rigid polymer systems to improve their impact strength. terchemicals.com

Additives for Adhesives: They are used as additives in thermoplastic adhesive systems to enhance bonding characteristics. terchemicals.com

The versatility of these functionalized polymers makes them valuable in industries ranging from automotive and packaging to advanced electronics and biomaterials. researchgate.netresearchgate.net

Development of Selective Stationary Phases for Analytical Separations

The development of highly selective stationary phases is a cornerstone of modern high-performance liquid chromatography (HPLC). The goal is to create materials that can effectively separate complex mixtures based on subtle differences in the analytes' chemical and physical properties. The functionalization of polymer beads is a key strategy in achieving this selectivity.

While direct polymerization of this compound into a stationary phase is not extensively documented in publicly available research, its molecular architecture suggests significant potential. The general approach involves the copolymerization of functional monomers onto a support matrix, often porous polymer beads. nih.gov This method allows for the precise tuning of the stationary phase's properties, such as pore size, surface area, and chemical affinity. nih.gov

The amphiphilic nature of this compound—possessing a long, nonpolar hexadecyl tail and a polar carboxylic acid head—makes it a candidate for creating mixed-mode stationary phases. Such phases can engage in multiple types of interactions, including:

Hydrophobic Interactions: The C16 alkyl chain can provide strong reversed-phase characteristics, enabling the separation of nonpolar and moderately polar compounds.

Ion-Exchange Interactions: The free carboxylic acid group can be deprotonated to create a negatively charged surface, allowing for cation-exchange chromatography.

Hydrogen Bonding: The carboxylic acid and ester moieties can act as hydrogen bond donors and acceptors, offering additional selectivity for polar analytes.

The controlled copolymerization of this compound with other monomers could yield stationary phases with a tailored balance of these interactions. For instance, by controlling the density of the maleate monomer on the polymer surface, the hydrophobic/hydrophilic balance can be finely adjusted. This strategy is central to engineering advanced and highly selective membrane materials, where the precise placement of functional groups dictates transport properties. researchgate.net

Furthermore, the double bond within the maleate group offers a site for post-polymerization modification through "click chemistry" reactions, such as the thiol-ene reaction. nih.gov This would allow for the covalent attachment of a wide variety of ligands, including chiral selectors or affinity agents, to the stationary phase surface, further expanding its separation capabilities. nih.govresearchgate.net The development of such functionalized surfaces is critical for applications like protein microarrays and the specific separation of biomolecules. nih.gov

Surface Coating Technologies Utilizing Maleate-Functionalized Polymers

The use of maleate-functionalized polymers is a promising avenue in the development of advanced surface coatings. These polymers can be engineered to create durable, functional films on a variety of substrates, including metals, wood, and textiles. tue.nl Research into copolymers containing maleic anhydride, a precursor to maleate esters, provides significant insight into the potential applications of polymers derived from this compound.

Copolymers such as poly(styrene-alt-maleic anhydride) (PSMA) and poly(octadecene-alt-maleic anhydride) (POMA) have been successfully used to create water-borne, hydrophobic coatings. tue.nl The anhydride groups in these polymers are highly reactive and can be modified to introduce specific functionalities. For instance, partial imidization with amine-terminated molecules can introduce desired properties. tue.nl Hydrolysis of the remaining anhydride groups yields carboxylic acids, which can be neutralized to create self-emulsifying polymers in water, avoiding the need for volatile organic solvents. tue.nl

The long alkyl chain of this compound is analogous to the octadecyl chain in POMA, suggesting its polymers could be used to create highly hydrophobic surfaces. When a polymer containing these long alkyl chains is applied as a coating, the hydrophobic tails tend to migrate to the surface, creating a water-repellent layer. tue.nl This is a desired feature for applications such as waterproof textiles and corrosion protection coatings. nih.govtue.nl

The key functionalities and their roles in coating formation are:

Hydrophobic Alkyl Chain: Provides water repellency.

Maleate/Carboxyl Groups: The remaining anhydride or resulting carboxylic acid groups can interact strongly with polar substrates (e.g., cellulose (B213188) in cotton or wood), ensuring good adhesion of the coating. tue.nl These groups also serve as sites for cross-linking reactions, for example with diamines, which enhances the durability and wash-resistance of the coating. tue.nl

Research on maleic anhydride copolymers has demonstrated the ability to produce coatings with high water contact angles, indicating significant hydrophobicity. The properties of these coatings can be precisely controlled by adjusting the polymer's chemical composition. tue.nl

Below is a table summarizing the properties of coatings developed from maleic anhydride-containing copolymers, which serves as a model for what could be achieved with polymers of this compound.

Polymer SystemModificationSubstrateAchieved Water Contact AngleKey Finding
Poly(styrene-alt-maleic anhydride) (PSMA)Imidization with PDMS-NH₂Cotton~136°The cross-linked coating showed good durability after washing. tue.nl
Poly(styrene-alt-maleic anhydride) (PSMA)Imidization with PDMS-NH₂N/A~142°The coating exhibited phase separation, leading to surface segregation of the hydrophobic PDMS component. tue.nl
Poly(octadecene-alt-maleic anhydride) (POMA)Imidization with heptylamineCoated Cotton~138°The aliphatic backbone of POMA offers better UV stability compared to the aromatic PSMA. tue.nl

These functional polymeric coatings represent a "next generation" of materials that can dynamically respond to their environment, offering more than just a passive barrier. researchgate.net

Interfacial Science and Surfactant Applications of Hexadecyl Hydrogen Maleate Derivatives

Synthesis and Surface Activity of Hexadecyl Maleate (B1232345) Surfactants

The effectiveness of hexadecyl maleate derivatives as surfactants is intrinsically linked to their chemical structure, which can be tailored through synthesis to achieve desired surface-active properties.

Design of Maleate-Based Hemiesters and Hemiamides for Surfactancy

The synthesis of maleate-based surfactants often begins with maleic anhydride (B1165640). Hemiesters, such as hexadecyl hydrogen maleate, are synthesized by the reaction of maleic anhydride with a long-chain alcohol, in this case, hexadecanol (B772). epa.govresearchgate.net This reaction results in a molecule with a 16-carbon hydrophobic tail and a hydrophilic head containing a carboxylic acid group and an ester linkage.

Similarly, hemiamides can be synthesized by reacting maleic anhydride with a long-chain amine. The resulting structure contains an amide linkage in the hydrophilic head group. The presence of the double bond in the maleate structure also offers the potential for further chemical modification or polymerization, leading to the creation of "surfmers" or polymeric surfactants. researchgate.net The design of these molecules, specifically the length of the hydrophobic alkyl group, is a critical factor in determining their surfactant properties. epa.gov

Correlation of Molecular Structure with Surfactant Properties

The relationship between the molecular structure of hexadecyl maleate surfactants and their performance is a key area of study. The long hexadecyl (C16) alkyl chain provides strong hydrophobicity, which drives the molecules to interfaces to reduce the system's free energy. epa.gov The hydrophilic head group, containing the carboxylic acid, dictates the surfactant's interaction with the aqueous phase.

Characterization of Interfacial Behavior

Understanding the behavior of hexadecyl maleate surfactants at interfaces is fundamental to their application. This involves measuring key parameters that quantify their surface activity and adsorption characteristics.

Critical Micelle Concentration (CMC) Measurements for Hexadecyl Maleate Systems

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which surfactant molecules in a solution begin to aggregate and form micelles. wikipedia.orgdbpedia.org Above the CMC, the surface tension of the solution remains relatively constant as additional surfactant molecules preferentially form micelles rather than further populating the interface. wikipedia.org

The CMC is a measure of the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to achieve the maximum surface tension reduction. For maleate-based surfactants, the CMC is influenced by factors such as the length of the alkyl chain, the nature of the headgroup, and the presence of electrolytes in the solution. epa.govwikipedia.org For instance, studies on similar anionic surfactants have shown a decrease in CMC with increasing alkyl chain length. wikipedia.org The CMC of hexadecyl maleate surfactants can be determined using various techniques, including surface tension measurements, conductivity measurements, and solid-phase microextraction (SPME). wikipedia.orgnih.govresearchgate.net

Critical Micelle Concentration (CMC) of Various Surfactants
SurfactantCMC (mol/L) at 25°CCategory
Sodium Dodecyl Sulfate8 x 10-3Anionic
Hexadecyltrimethylammonium Bromide9.2 x 10-4Cationic

Adsorption Dynamics and Efficiency at Liquid-Liquid Interfaces

The process by which surfactant molecules move from the bulk solution to an interface is known as adsorption. The dynamics and efficiency of this process are crucial for many applications, such as emulsification and demulsification. The adsorption of surfactants at a liquid-liquid interface, for example, between oil and water, leads to a reduction in interfacial tension (IFT). maxwellsci.com

The rate of adsorption is influenced by the surfactant's diffusion through the bulk phase and the energy barrier to adsorption at the interface. researchgate.net The efficiency of adsorption can be quantified by the amount of surfactant required to achieve a certain reduction in IFT. Molecular dynamics simulations can provide insights into the molecular-level details of the adsorption process, including the orientation of the surfactant molecules at the interface and the interactions that drive adsorption. maxwellsci.comescholarship.org The structure of the adsorbed layer, including its packing density and thickness, is critical to its function in stabilizing or destabilizing an interface. mdpi.com

Applications in Emulsification and Demulsification

The ability of hexadecyl maleate derivatives to modify interfacial properties makes them valuable in both the creation and breaking of emulsions.

Emulsification is the process of dispersing one liquid in another immiscible liquid, such as oil in water (O/W) or water in oil (W/O). Surfactants like this compound can act as emulsifiers by adsorbing at the oil-water interface, creating a protective layer around the dispersed droplets and preventing them from coalescing. researchgate.net The stability of these emulsions is dependent on the concentration and chemical structure of the surfactant. epa.gov

Stability of Emulsions in Varied Chemical Environments

The effectiveness of this compound derivatives as emulsion stabilizers is highly dependent on the surrounding chemical environment. Factors such as pH and the presence of electrolytes can significantly alter their performance by influencing the ionization of the headgroup and the interactions between surfactant molecules at the oil-water interface.

The stability of oil-in-water (O/W) emulsions stabilized by anionic surfactants, such as deprotonated this compound, is subject to changes in the ionic strength of the aqueous phase. researchgate.net The addition of salts like sodium chloride (NaCl), calcium chloride (CaCl₂), and magnesium chloride (MgCl₂) can impact the electrostatic repulsion between the charged headgroups of the surfactant molecules adsorbed at the droplet interface. nih.gov

Initially, a slight increase in salt concentration can enhance emulsion stability by compressing the electrical double layer around the oil droplets, which leads to a more tightly packed interfacial film. nih.gov However, excessive salt concentrations can lead to a "salting-out" effect, neutralizing the charge on the surfactant headgroups and reducing the repulsive forces between droplets. This neutralization facilitates droplet coalescence, leading to emulsion destabilization. nih.govresearchgate.net Divalent cations like Mg²⁺ and Ca²⁺ are often more effective at destabilizing these emulsions than monovalent cations like Na⁺ due to their stronger ability to bind with the anionic surfactant headgroups. researchgate.netnih.gov

The pH of the medium also plays a critical role. For this compound, which is a dicarboxylic acid ester, the degree of ionization of the carboxyl groups is pH-dependent. At low pH, the headgroup is less ionized, reducing its hydrophilicity and effectiveness in stabilizing O/W emulsions. As the pH increases, deprotonation occurs, leading to a negatively charged headgroup that provides strong electrostatic repulsion between oil droplets, thereby enhancing emulsion stability.

Table 1: Influence of Electrolytes on the Stability of Anionic Surfactant-Stabilized O/W Emulsions

ElectrolyteConcentration RangeObserved Effect on Emulsion StabilityProbable Mechanism
NaCl Low to ModerateIncreased stabilityCompression of the electrical double layer, leading to more compact interfacial film. nih.gov
HighDecreased stabilityShielding of headgroup charges, reducing inter-droplet repulsion and promoting coalescence. nih.gov
CaCl₂ Low to ModeratePotential for increased stabilitySimilar to NaCl, but with a stronger effect due to the divalent cation. researchgate.net
HighSignificant destabilizationStrong binding of Ca²⁺ to anionic headgroups, neutralizing charge and bridging droplets. researchgate.net
MgCl₂ Low to ModeratePotential for increased stabilityStronger interaction than Na⁺, leading to more effective double layer compression. researchgate.net
HighMost significant destabilizationMg²⁺ ions are highly effective in neutralizing anionic surfactant headgroups, leading to rapid coalescence. researchgate.netnih.gov

Mechanism of Action as Demulsifying Agents for Crude Oil Emulsions

Crude oil is frequently produced with water, forming highly stable water-in-oil (W/O) emulsions. These emulsions are stabilized by naturally occurring surface-active agents, such as asphaltenes, resins, and naphthenic acids, which form a rigid film at the oil-water interface. researchgate.netresearchgate.net this compound derivatives can function as effective demulsifiers by disrupting this stabilizing film.

The mechanism of demulsification involves several steps:

Adsorption at the Interface : The demulsifier, being surface-active, migrates to the oil-water interface. researchgate.net

Film Disruption : The surfactant molecules wedge themselves into the interfacial film, displacing the indigenous asphaltenes and resins. This displacement weakens the rigid film that prevents water droplets from coalescing. researchgate.net

Reduction of Interfacial Tension (IFT) : The presence of the demulsifier at the interface lowers the IFT, which reduces the energy barrier for droplet coalescence. researchgate.net

Flocculation and Coalescence : The weakened interfacial film allows the dispersed water droplets to come into closer contact (flocculation) and merge into larger droplets (coalescence). As the droplets grow, they become large enough to settle out from the oil phase due to gravity.

The effectiveness of these derivatives is influenced by factors such as temperature and concentration. Increased temperature can enhance the demulsification process by increasing the diffusion of the demulsifier molecules and decreasing the viscosity of the crude oil, which facilitates faster water droplet settling. researchgate.net An optimal demulsifier concentration is crucial; too little may be insufficient to break the emulsion, while an excess could potentially stabilize the emulsion.

Table 2: Demulsification Efficiency of Maleic Anhydride Ester Derivatives under Varied Conditions

ParameterConditionDemulsification EfficiencyRationale
Temperature 25 °CModerate (e.g., ~95%)Lower molecular mobility and higher oil viscosity can slow down the separation process. researchgate.net
60 °CHigh (e.g., >99%)Increased molecular diffusion and lower oil viscosity accelerate film drainage and droplet coalescence. researchgate.net
Concentration Low (e.g., 50 ppm)Can be highly effectiveAn optimal concentration exists where the surfactant efficiently disrupts the interfacial film without causing re-stabilization. researchgate.net
High (e.g., >500 ppm)May decreaseExcess surfactant can lead to the formation of stable micelles or a new, stable interfacial layer, hindering separation.
Salinity High SalinityIncreased EfficiencyHigh salinity can enhance the partitioning of the demulsifier to the interface, improving its performance. researchgate.net

Foaming Characteristics and Micelle Formation Studies

The behavior of this compound derivatives in aqueous solutions is characterized by their ability to form foams and self-assemble into micelles. These properties are intrinsically linked to their surfactant nature.

Foaming Characteristics: Foaming is the process of generating a dispersion of a gas in a liquid, stabilized by surfactant molecules. The this compound derivative, with its amphiphilic structure, adsorbs at the air-water interface, reducing the surface tension and allowing for the formation of stable foam lamellae. cern.ch The stability of the foam is dependent on the strength and elasticity of the interfacial film formed by the surfactant. The long hexadecyl chain contributes to a cohesive film, which can enhance foam stability.

Micelle Formation: In an aqueous solution, when the concentration of a surfactant reaches a specific threshold, the molecules begin to self-assemble into organized aggregates known as micelles. This concentration is called the Critical Micelle Concentration (CMC). researchgate.netcern.ch Below the CMC, the surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules form micelles, where the hydrophobic hexadecyl tails are sequestered in the core, away from the water, and the hydrophilic maleate headgroups form the outer shell, interacting with the surrounding water. cern.ch The formation of micelles is a spontaneous process driven by the hydrophobic effect. cern.ch Studies on similar anionic surfactants show that before the formation of stable micelles, smaller aggregates or "pre-micelles" may form at concentrations below the CMC. researchgate.netnih.gov

The CMC is a critical parameter as many properties of the surfactant solution, such as surface tension, conductivity, and detergency, change abruptly at this point. For instance, surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant as any added surfactants form new micelles. cern.ch Factors such as temperature, the presence of electrolytes, and the pH of the solution can influence the CMC. The addition of electrolytes typically lowers the CMC of anionic surfactants by reducing the repulsion between the ionic headgroups in the micelle, making aggregation more favorable. researchgate.net

Table 3: Key Concepts in Micelle Formation for Anionic Surfactants

ConceptDescriptionInfluencing Factors
Critical Micelle Concentration (CMC) The specific surfactant concentration at which micelles begin to form in solution. cern.chTemperature, presence and concentration of electrolytes, pH, and surfactant molecular structure. researchgate.net
Micelle Structure Aggregates with a hydrophobic core (hexadecyl chains) and a hydrophilic shell (maleate headgroups). cern.chThe geometry can be spherical or, under certain conditions (e.g., high salt), can grow into elongated, threadlike structures. nih.gov
Hydrophobic Effect The primary driving force for micellization, where the hydrophobic tails are driven out of the water to minimize the disruption of hydrogen bonding between water molecules. cern.chThe length of the hydrophobic chain; longer chains generally lead to a lower CMC.
Pre-micellar Aggregates Small, unstable aggregates of surfactant molecules that can form at concentrations below the CMC. researchgate.netnih.govSurfactant concentration.

Environmental Studies: Degradation and Persistence of Maleate Esters

Biodegradation Pathways of Related Aliphatic Esters and Maleates

Biodegradation is a key process in the environmental breakdown of organic compounds like hexadecyl hydrogen maleate (B1232345). The structural similarity of this compound to other long-chain esters and unsaturated carboxylates allows for an understanding of its likely metabolic fate through the study of related molecules.

The microbial degradation of long-chain esters is a well-documented process, primarily initiated by extracellular enzymes that hydrolyze the ester bond. This initial step is crucial for the breakdown of larger molecules into smaller, more bioavailable components that can be transported into the microbial cell for further metabolism.

The degradation of phthalate (B1215562) esters (PAEs), for instance, serves as a relevant model. Microbial degradation of PAEs is significantly faster than abiotic processes. researchgate.net The initial step involves the hydrolysis of the ester bond by specific enzymes, a process that is dependent on the substrate specificity of the enzyme systems of the involved microorganisms, which can include both bacteria and fungi. researchgate.net For example, the half-lives of dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) under UV radiation are approximately 50-360 days and 390-1600 days, respectively; however, in the presence of microorganisms, these half-lives can be reduced to a matter of days or months. researchgate.net

The rate of degradation is influenced by the length of the alkyl chain, with longer chains generally leading to greater persistence in the environment. researchgate.net This is a critical consideration for hexadecyl hydrogen maleate, which possesses a long C16 alkyl chain.

The unsaturated carboxylate moiety of this compound is also susceptible to enzymatic transformation. Microorganisms possess a diverse array of enzymes capable of acting on α,β-unsaturated carboxylic acids.

One important enzymatic reaction is decarboxylation. The UbiX/UbiD system, for example, is widespread in microbes and is responsible for the reversible decarboxylation of unsaturated carboxylic acids. The UbiD enzyme utilizes a prenylated flavin (prFMN) cofactor to catalyze this reaction. Another example is ferulic acid decarboxylase (Fdc1), which can decarboxylate a broad range of α,β-unsaturated carboxylic acids.

Furthermore, biocatalytic systems have been developed that can reduce α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. ias.ac.in These in vivo and in vitro systems demonstrate the potential for microbial enzymes to transform the maleate portion of the molecule.

Abiotic Degradation Mechanisms in Aquatic and Soil Environments

In addition to biodegradation, abiotic processes such as hydrolysis and photolysis play a significant role in the transformation of this compound in the environment.

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. For maleate esters, this process involves the cleavage of the ester bond to yield maleic acid and the corresponding alcohol. In the case of this compound, hydrolysis would produce maleic acid and 1-hexadecanol.

Studies on analogous compounds provide insight into the kinetics of this process. For instance, the hydrolysis of diethyl maleate has been studied as a consecutive first-order reaction. ias.ac.in A significant finding from this research is that the first stage of hydrolysis for the maleic ester is slower than the second stage. ias.ac.in

The pH of the environment is a critical factor influencing the rate of hydrolysis. The hydrolysis of phthalate esters, for example, is significantly slower at neutral pH compared to acidic or alkaline conditions. nih.gov For some phthalates, hydrolysis at neutral pH is negligible. nih.gov

The structure of the ester, including the length of the alkyl chain, also affects the rate of hydrolysis. For medium to long-chain maleic acid esters (C6 to C18), it is expected that they will hydrolyze to maleic acid and the corresponding alcohol under aqueous conditions. industrialchemicals.gov.au The calculated log Kow for these monoesters increases with chain length, ranging from 3.38 to 9.28, while the acidic pKa is estimated to be around 3. industrialchemicals.gov.au

Table 1: Abiotic Degradation of Phthalate Esters (as Analogues) under Sunlight Irradiation

CompoundHalf-life (t1/2) in days
Di-isononyl phthalate (DINP)32-140
Di-n-butyl phthalate (DBP)50-360
Butylbenzyl phthalate (BBP)58-480
Di-ethylhexyl phthalate (DEHP)390-1600

This data, based on the abiotic degradation of phthalate esters, suggests that long-chain esters can be persistent in the environment. nih.gov

Environmental Fate Modeling and Persistence Assessment for Maleate Derivatives

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. rsc.org These models integrate information on a chemical's properties, degradation rates, and environmental conditions to estimate its concentrations in various compartments such as air, water, and soil. up.pt

The construction of a mass balance model is a common approach, which involves defining the environmental compartments, identifying emission sources, and quantifying transport and transformation processes. up.pt For a substance like this compound, key parameters for such a model would include its water solubility, vapor pressure, octanol-water partition coefficient (log Kow), and its biotic and abiotic degradation rates.

Challenges in environmental fate modeling include accurately estimating partition coefficients for ionizable chemicals and describing bioavailability in different environmental settings. rsc.org For this compound, its acidic proton introduces this complexity.

Emerging Research Directions and Future Outlook for Hexadecyl Hydrogen Maleate

Sustainable Synthetic Routes for Maleate (B1232345) Esters

The development of environmentally friendly methods for synthesizing maleate esters, including hexadecyl hydrogen maleate, is a key area of research. Traditional synthesis often relies on harsh catalysts and conditions. digitellinc.com Emerging sustainable routes focus on greener alternatives that offer high efficiency and minimize environmental impact.

Two primary eco-friendly strategies are being investigated: the use of solid acid catalysts and enzymatic esterification. In one approach, molybdate (B1676688) sulfuric acid (MSA), a solid acid catalyst, has been used for the esterification of maleic acid. This method achieved a high conversion rate of 87.6% under optimized conditions. researchgate.net Another promising route is enzymatic esterification using immobilized lipases, such as Candida antarctica lipase (B570770) B. While the maximum conversion reached (72.3%) was slightly lower than the solid acid method, the enzyme showed excellent stability and reusability, a significant advantage for sustainable industrial processes. researchgate.net

Another sustainable approach involves the Pd/C-catalyzed oxidative alkoxycarbonylation of terminal alkynes. This method is notable for being phosphine-free and allowing for catalyst recovery and recycling for up to six cycles without significant loss of activity. organic-chemistry.org The synthesis can yield both α,β-alkynyl esters and unsymmetrical maleate esters with high selectivity by adjusting reaction conditions. organic-chemistry.org These green chemistry approaches are crucial for the large-scale, environmentally responsible production of maleate esters like this compound.

Table 1: Comparison of Sustainable Synthesis Methods for Maleate Esters

Method Catalyst Key Advantages Max. Conversion/Yield Ref.
Solid Acid Catalysis Molybdate Sulfuric Acid (MSA) High conversion rate 87.6% researchgate.net
Enzymatic Esterification Immobilized Candida antarctica lipase B High catalyst reusability and stability, mild conditions 72.3% researchgate.net
Oxidative Alkoxycarbonylation Palladium-on-carbon (Pd/C) Phosphine-free, catalyst is recyclable, high selectivity Up to 95% organic-chemistry.org

Exploration of Advanced Characterization Techniques for Supramolecular Structures

This compound, as an amphiphilic molecule, can self-assemble into complex supramolecular structures like micelles, vesicles, and lamellae. researchgate.net Understanding these structures is critical for harnessing their properties, and this requires sophisticated characterization techniques beyond basic analysis.

Advanced spectroscopic and microscopic methods are at the forefront of this exploration. Techniques such as Small-Angle X-ray Scattering (SAXS) are invaluable for determining the phase behavior and characterizing the morphology and size of self-assembled structures, such as the ellipsoidal micelles formed by some peptide nucleic acid amphiphiles. nih.govnih.gov Nuclear Magnetic Resonance (NMR), including 1H NMR and specialized techniques like double-quantum magic-angle spinning (DQ MAS) NMR, provides detailed information about the chemical environment, molecular interactions, and dynamics within these assemblies. nih.gov

Other powerful techniques for probing these nanoscale architectures include:

Dynamic Light Scattering (DLS): Used to determine the size distribution of micelles and other aggregates in solution. nih.gov

Microscopy: Techniques like optical microscopy and atomic force microscopy (AFM) allow for direct visualization of the morphology of self-assembled structures, such as the birefringent phases and thin films formed by certain amphiphilic derivatives.

Advanced Graph Set Analysis: This method can be used to understand the intricate hydrogen-bonded networks that stabilize crystal structures, revealing hidden supramolecular chirality. nih.gov

The combination of these advanced techniques provides a comprehensive understanding of the hierarchical structures formed by this compound and similar amphiphiles, which is essential for designing materials with specific functions. nih.gov

Development of Predictive Models for Structure-Property Relationships in Complex Systems

Predicting the macroscopic properties of materials based on their molecular structure is a major goal in materials science. For complex systems involving amphiphiles like this compound, which can form various self-assembled structures, this is particularly challenging. Researchers are increasingly turning to computational models to establish quantitative structure-property relationships (QSPR).

QSPR models use molecular descriptors to create mathematical relationships that can predict properties such as drug-loading capacity in polymeric micelles or the thermodynamic properties of molecules. nih.govnih.gov The genetic function approximation (GFA) algorithm is one powerful tool used to develop such models by identifying the most relevant molecular descriptors. nih.gov

More recently, machine learning (ML) and deep learning have emerged as transformative approaches for predicting the behavior of complex systems. acs.org ML classifiers are being used to predict the phase behavior of surfactants, which can help fill in gaps in experimental phase diagrams or even predict them de novo. acs.orgnih.gov Graph neural networks (GNNs) have shown significant promise in accurately predicting surfactant properties, outperforming traditional empirical methods and other QSPR models. digitellinc.com These predictive models can significantly accelerate the discovery and design of new amphiphilic materials by allowing for virtual screening and reducing the need for extensive experimental work. digitellinc.com

Table 2: Predictive Modeling Approaches for Amphiphilic Systems

Modeling Technique Application Key Advantage Ref.
QSPR with Genetic Function Approximation (GFA) Predicting drug loading capacity of polymeric micelles. Identifies key molecular descriptors for property prediction. nih.gov
Machine Learning (ML) Classifiers Predicting surfactant phase behavior (gap filling and de novo). Accelerates phase diagram determination from existing data. acs.orgnih.gov
Graph Neural Networks (GNNs) End-to-end prediction of various surfactant properties. More accurate than empirical methods and standard QSPR models. digitellinc.com

| Hybrid ML Models | Predicting microemulsion phase behavior. | Combines physics-based calculations with ML for higher accuracy. | mdpi.com |

Integration into Bio-based and Renewable Material Systems

The shift away from a fossil-based economy has spurred significant research into bio-based and renewable materials. Maleate esters, derivable from bio-based feedstocks like furfural (B47365) or butanol, are poised to play a role in this transition. rsc.org The integration of compounds like this compound into these systems can impart unique functionalities.

One area of interest is the use of maleate esters as additives or comonomers in bioplastics. They can act as internal modifiers, for example, by increasing the glass transition temperature of polymers like polyvinyl chloride or improving the hardness and toughness of polymer films. chemicalbook.com The amphiphilic nature of this compound makes it a candidate for use as a compatibilizer in polymer blends, where it can improve the interfacial adhesion between different bio-based polymer phases.

Furthermore, maleate-containing monomers derived from renewable resources like tung oil are being developed for new bio-based polymers. mdpi.comresearchgate.net Copolymers incorporating maleic acid units have been noted for their properties as dispersants and for being more biodegradable than many conventional polymers, which is a significant advantage for creating environmentally benign materials such as detergents. google.com The ability to synthesize maleic anhydride (B1165640) from bio-based sources further strengthens the potential for creating fully renewable material systems incorporating maleate esters. rsc.org

Novel Applications in Targeted Delivery and Sensing Technologies

The self-assembling nature of amphiphilic molecules like this compound opens up possibilities for novel applications in high-technology fields, particularly in targeted drug delivery and chemical sensing.

In drug delivery, amphiphilic molecules can form micelles or vesicles that encapsulate hydrophobic drugs, improving their solubility and enabling targeted release. researchgate.netnih.gov Polymers containing maleate groups have been explored for such systems. For instance, pH-sensitive polymers can be designed to release their drug payload in the acidic microenvironment of a tumor, enhancing therapeutic efficacy while minimizing systemic toxicity. nih.govnih.gov The ester bonds in molecules like this compound could also be designed to be susceptible to enzymatic cleavage, allowing for controlled drug release triggered by specific enzymes in the body. nih.gov

In the realm of sensing, the unique microenvironments created by self-assembled amphiphilic structures can be harnessed to detect specific analytes. A fluorescent, dansyl-based amphiphilic probe with a hexadecyl chain has been synthesized and shown to act as a "three-in-one" chemical sensor. nih.gov When dispersed in an organic solvent, it can detect nitro explosives. When assembled into vesicles in an aqueous environment, the same probe becomes highly selective for detecting mercury (Hg²⁺) and pyrophosphate (PPi) ions, demonstrating the versatility of amphiphilic assemblies in creating multi-analyte sensing platforms. nih.gov This indicates a promising future for developing sophisticated sensors based on the self-assembly of functionalized long-chain maleate esters.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Maleic acid
Molybdate sulfuric acid
Methanol (B129727)
Dimethyl maleate
Maleic anhydride
Candida antarctica lipase B
Tetrabutylammonium iodide
Dansyl chloride
1-Hexadecanamine
Trinitrophenol (TNP)
Mercury(II) ion (Hg²⁺)
Pyrophosphate (PPi)
Polyvinyl chloride
Tung oil
Furfural

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for hexadecyl hydrogen maleate (HHM), and how do reaction conditions influence yield and purity?

  • Methodological Answer : HHM is synthesized via esterification of maleic acid with hexadecanol. A common protocol involves recrystallization from ethanol to achieve high purity, as described in a study where purified HHM had a melting point of 69–71°C . Catalysts like pyridinium p-toluenesulphonate (20 mg, 39.7 μmol) are used under reflux conditions (108°C in toluene), with glycidol as a reactant. Yield optimization requires precise stoichiometry and temperature control.
  • Key Parameters :

ParameterValue/DetailReference
SolventToluene
CatalystPyridinium p-toluenesulphonate
Reaction Temperature108°C

Q. Which characterization techniques are critical for verifying HHM’s structural integrity and purity?

  • Methodological Answer :

  • Spectroscopy : IR and NMR confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
  • Chromatography : HPLC or GC-MS detects impurities.
  • Thermal Analysis : Melting point determination (69–71°C) ensures crystallinity .
  • X-ray Diffraction (XRD) : Resolves crystal structure, as HHM’s 2d spacing (26–63 Å) is critical for X-ray fluorescence applications .

Q. How is HHM applied in X-ray fluorescence spectroscopy, and what are its advantages over other crystals?

  • Methodological Answer : HHM’s layered crystal structure (2d spacing: 26–63 Å) enables detection of light elements like fluorine and sodium. It is used with lead myristate or gypsum analyzers in X-ray fluorescence setups. Compared to potassium acid phthalate (KAP), HHM offers broader d-spacing versatility, enhancing resolution for low-energy photons .

Advanced Research Questions

Q. What experimental design challenges arise when optimizing HHM’s diffraction efficiency, and how can they be addressed?

  • Methodological Answer : Contradictions in diffraction efficiency (e.g., 341–344 nm spectral range variability ) stem from crystal defects or hydration. Mitigation strategies include:

  • Controlled Crystallization : Slow cooling rates during recrystallization (ethanol solvent) reduce defects .
  • Environmental Control : Humidity-stable chambers prevent hydration-induced lattice distortions .
    • Data Analysis : Compare XRD patterns before/after environmental exposure to quantify stability.

Q. How do discrepancies in reported spectral properties of HHM-based crystals (e.g., Tm³⁺/Yb³⁺-doped systems) inform future research?

  • Methodological Answer : Studies on Tm³⁺/Yb³⁺-doped YVO₄ crystals highlight dopant concentration effects on luminescence . For HHM, similar contradictions (e.g., emission intensity vs. dopant ratio) require:

  • Systematic Screening : Vary dopant levels (0.1–5 mol%) and measure emission spectra.
  • Cross-Validation : Use complementary techniques (e.g., fluorescence lifetime imaging) to resolve ambiguities .

Q. What strategies improve the stability of HHM in aqueous or oxidative environments for long-term applications?

  • Methodological Answer : HHM degrades in humid/oxidizing conditions due to ester hydrolysis. Strategies include:

  • Encapsulation : Use hydrophobic polymers (e.g., polypropylene) to shield crystals .
  • Additives : Incorporate antioxidants (e.g., BHT) at 0.1–0.5 wt% to inhibit oxidation .
    • Experimental Validation : Accelerated aging tests (e.g., 40°C/75% RH for 30 days) with periodic HPLC monitoring .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on HHM’s biocompatibility and toxicity?

  • Methodological Answer : While HHM itself lacks toxicity data, related maleates (e.g., chlorphenamine hydrogen maleate) show species-specific effects (e.g., rabbit skin irritation ). To address contradictions:

  • Species-Specific Testing : Conduct in vitro assays (e.g., MTT on human cell lines) and compare with animal data.
  • Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) thresholds .

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